molecular formula C13H19I B13499402 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene

1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene

Cat. No.: B13499402
M. Wt: 302.19 g/mol
InChI Key: VVHDEQHKARSZQN-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C13H19I It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the iodination of 1-tert-butyl-2-(propan-2-yl)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of both the tert-butyl and isopropyl groups, which impart distinct steric and electronic properties.

Properties

Molecular Formula

C13H19I

Molecular Weight

302.19 g/mol

IUPAC Name

1-tert-butyl-4-iodo-2-propan-2-ylbenzene

InChI

InChI=1S/C13H19I/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9H,1-5H3

InChI Key

VVHDEQHKARSZQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)C(C)(C)C

Origin of Product

United States

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